An In-Depth Technical Guide to 5-Fluorobenzofuran-3-carboxylic Acid: Chemical Structure, Properties, and Synthesis
An In-Depth Technical Guide to 5-Fluorobenzofuran-3-carboxylic Acid: Chemical Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of 5-fluorobenzofuran-3-carboxylic acid, a fluorinated heterocyclic compound with significant potential in medicinal chemistry and drug discovery. The guide delves into its chemical structure, including its SMILES notation, physicochemical properties, and detailed spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). Furthermore, a representative synthetic protocol is outlined, offering insights into its preparation. The document concludes with a discussion on the burgeoning role of fluorinated benzofurans in the development of novel therapeutics, particularly in oncology and anti-inflammatory research.
Introduction: The Significance of Fluorinated Benzofurans in Medicinal Chemistry
Benzofuran derivatives are a prominent class of heterocyclic compounds that are ubiquitous in nature and have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities.[1][2] The incorporation of a fluorine atom into the benzofuran scaffold can significantly modulate a molecule's physicochemical and biological properties.[3] Fluorine's high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[4] Specifically, the 5-fluoro substitution on the benzofuran ring has been explored for its potential to enhance the therapeutic efficacy of various drug candidates.[5] This guide focuses on 5-fluorobenzofuran-3-carboxylic acid, a key building block for the synthesis of more complex, biologically active molecules.
Chemical Structure and Physicochemical Properties
The chemical identity of 5-fluorobenzofuran-3-carboxylic acid is defined by its unique arrangement of atoms and functional groups.
Chemical Structure
The structure consists of a benzofuran core, which is a bicyclic system composed of a fused benzene and furan ring. A fluorine atom is substituted at the 5-position of the benzene ring, and a carboxylic acid group is attached to the 3-position of the furan ring.
Caption: 2D structure of 5-fluorobenzofuran-3-carboxylic acid.
SMILES Notation
The Simplified Molecular-Input Line-Entry System (SMILES) notation for 5-fluorobenzofuran-3-carboxylic acid is a linear representation of its two-dimensional structure. Based on the structure of related compounds, the canonical SMILES string is deduced as:
O=C(O)c1oc2cc(F)ccc2c1
Physicochemical Properties
A summary of the key physicochemical properties of 5-fluorobenzofuran-3-carboxylic acid is provided in the table below. These properties are crucial for understanding its behavior in biological systems and for designing synthetic routes.
| Property | Value | Source |
| CAS Number | 147373-09-9 | N/A |
| Molecular Formula | C₉H₅FO₃ | N/A |
| Molecular Weight | 180.14 g/mol | N/A |
| Appearance | Solid | N/A |
| Purity | Typically ≥98% | N/A |
Synthesis of 5-Fluorobenzofuran-3-carboxylic Acid: A Representative Protocol
Synthetic Workflow Diagram
Caption: A plausible two-step synthesis of 5-fluorobenzofuran-3-carboxylic acid.
Detailed Experimental Protocol (Illustrative)
Step 1: Synthesis of Ethyl 5-fluorobenzofuran-3-carboxylate
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Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 5-fluorosalicylaldehyde (1 equivalent), anhydrous sodium acetate (1.5 equivalents), and a slight excess of acetic anhydride (2.5 equivalents).
-
Reaction: Heat the mixture to reflux with constant stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The crude product will precipitate out.
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Purification: Filter the precipitate, wash it thoroughly with water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure ethyl 5-fluorobenzofuran-3-carboxylate.
Step 2: Hydrolysis to 5-Fluorobenzofuran-3-carboxylic acid
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Reaction Setup: Dissolve the synthesized ethyl 5-fluorobenzofuran-3-carboxylate (1 equivalent) in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 10% NaOH).
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Hydrolysis: Reflux the mixture for 2-4 hours until the ester is completely hydrolyzed (monitored by TLC).
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Acidification: After cooling, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and acidify to a pH of approximately 2-3 with dilute hydrochloric acid.
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Isolation and Purification: The desired 5-fluorobenzofuran-3-carboxylic acid will precipitate out. Filter the solid, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization.
Spectroscopic and Analytical Characterization
The structural elucidation of 5-fluorobenzofuran-3-carboxylic acid relies on a combination of spectroscopic techniques. The following sections describe the expected spectral data based on the known effects of the functional groups and the benzofuran scaffold.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the carboxylic acid proton.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| -COOH | ~12.0-13.0 | Singlet (broad) | - |
| H-2 | ~8.0-8.5 | Singlet | - |
| Aromatic-H | ~7.0-7.8 | Multiplet | Aromatic couplings |
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The carboxylic acid proton will appear as a broad singlet far downfield due to hydrogen bonding and the deshielding effect of the carbonyl group.[6]
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The proton at the 2-position of the furan ring is expected to be a singlet.
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The protons on the benzene ring will exhibit complex splitting patterns (multiplets) due to spin-spin coupling with each other and with the fluorine atom.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
| Carbon | Expected Chemical Shift (δ, ppm) |
| C=O (Carboxylic Acid) | ~165-175 |
| Aromatic/Heteroaromatic Carbons | ~110-160 |
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The carbonyl carbon of the carboxylic acid will be observed in the downfield region.[6][7]
-
The carbon atoms of the benzofuran ring will appear in the aromatic region, with the carbon attached to the fluorine atom showing a large one-bond C-F coupling constant.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum is particularly useful for identifying the key functional groups present in the molecule.
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | 2500-3300 | Very broad, strong |
| C=O (Carboxylic Acid) | 1680-1710 | Strong, sharp |
| C-O (Carboxylic Acid/Furan) | 1210-1320 | Strong |
| C-F | 1000-1100 | Strong |
| Aromatic C=C | 1450-1600 | Medium to weak |
-
A very broad absorption in the high-frequency region is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid.[8][9]
-
A strong, sharp peak in the carbonyl region confirms the presence of the C=O group.[8][9]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 180.02).
-
Key Fragmentation Patterns: Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the entire carboxyl group (-COOH, M-45). The benzofuran ring is relatively stable and its fragmentation would lead to characteristic aromatic fragment ions.
Applications in Drug Discovery and Development
Benzofuran derivatives are recognized for their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3] The introduction of a fluorine atom can further enhance these activities.
Rationale for Fluorine Substitution
The strategic placement of fluorine at the 5-position of the benzofuran ring can:
-
Increase Lipophilicity: This can improve the compound's ability to cross cell membranes and the blood-brain barrier.
-
Block Metabolic Sites: The strong C-F bond can prevent metabolic oxidation at that position, thereby increasing the compound's in vivo half-life.
-
Modulate Acidity: The electron-withdrawing nature of fluorine can influence the pKa of the carboxylic acid, potentially affecting its interaction with biological targets.[4]
Potential Therapeutic Areas
-
Oncology: Numerous studies have demonstrated the potent anti-proliferative activity of benzofuran derivatives against various cancer cell lines.[10] The 5-fluorobenzofuran-3-carboxylic acid scaffold can serve as a starting point for the development of novel kinase inhibitors or other anticancer agents.
-
Anti-inflammatory Agents: Benzofuran-containing molecules have been investigated as inhibitors of inflammatory pathways. The anti-inflammatory potential of fluorinated benzofurans is an active area of research.[4]
-
Antimicrobial Agents: The benzofuran nucleus is present in several natural and synthetic compounds with antibacterial and antifungal properties.[5]
The structure-activity relationship (SAR) studies of various substituted benzofuran-3-carboxylic acid analogs are crucial for optimizing their biological activity and developing potent and selective drug candidates.[11]
Conclusion
5-Fluorobenzofuran-3-carboxylic acid is a valuable heterocyclic building block with significant potential for the development of novel therapeutic agents. Its unique chemical structure, influenced by the presence of both a fluorine atom and a carboxylic acid group, provides a versatile scaffold for medicinal chemists. The synthetic and analytical methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this and related fluorinated benzofuran derivatives. Further investigation into the synthesis of diverse libraries based on this core structure is warranted to uncover new lead compounds for a range of diseases.
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